molecular formula C14H13F2N B13091801 2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine CAS No. 1416438-90-8

2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine

Cat. No.: B13091801
CAS No.: 1416438-90-8
M. Wt: 233.26 g/mol
InChI Key: COXIAAUYQGHBRZ-UHFFFAOYSA-N
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Description

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine is an organic compound that features a biphenyl structure with two fluorine atoms substituted at the 3’ and 4’ positions and an ethanamine group attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Difluoro-[1,1’-biphenyl]-2-amine: This compound is structurally similar but lacks the ethanamine group.

    4,4’-Difluorobiphenyl: Another similar compound with fluorine atoms at the 4 and 4’ positions.

    2,4-Difluorobiphenyl: A compound with fluorine atoms at the 2 and 4 positions.

Uniqueness

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine is unique due to the specific positioning of the fluorine atoms and the presence of the ethanamine group

Properties

CAS No.

1416438-90-8

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

2-[2-(3,4-difluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13F2N/c15-13-6-5-11(9-14(13)16)12-4-2-1-3-10(12)7-8-17/h1-6,9H,7-8,17H2

InChI Key

COXIAAUYQGHBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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